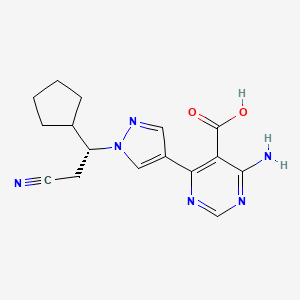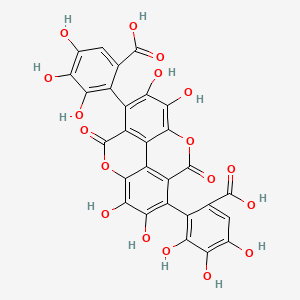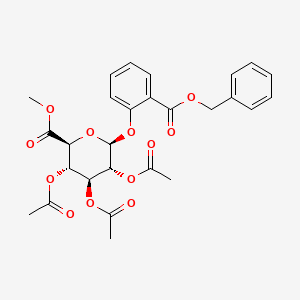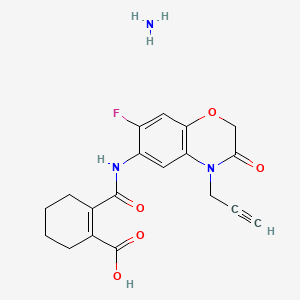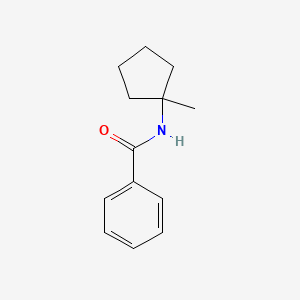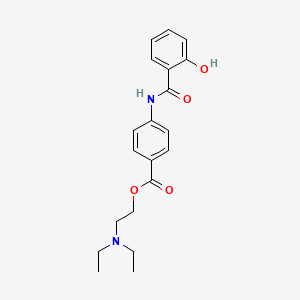
3-Desmethyl Trimethoprim Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desmethyl Trimethoprim Sulfate is a derivative of trimethoprim, an antibiotic commonly used to treat bacterial infections This compound is formed through the demethylation of trimethoprim, resulting in the removal of a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desmethyl Trimethoprim Sulfate typically involves the demethylation of trimethoprim. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale demethylation processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Desmethyl Trimethoprim Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, trimethoprim.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may regenerate trimethoprim.
Applications De Recherche Scientifique
3-Desmethyl Trimethoprim Sulfate has several scientific research applications:
Environmental Science: It is studied for its role in the biodegradation of antibiotics in the environment.
Pharmacology: Research focuses on its potential as an antibacterial agent and its interactions with bacterial enzymes.
Chemistry: It is used as a model compound to study demethylation reactions and the effects of structural modifications on biological activity.
Mécanisme D'action
The mechanism of action of 3-Desmethyl Trimethoprim Sulfate involves the inhibition of bacterial dihydrofolate reductase (DHFR), similar to trimethoprim. By inhibiting this enzyme, the compound prevents the synthesis of tetrahydrofolic acid (THF), which is essential for bacterial DNA and protein synthesis . This leads to the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: The parent compound, which also inhibits DHFR but has a methyl group that 3-Desmethyl Trimethoprim Sulfate lacks.
Pyrimethamine: Another antifolate compound used to treat parasitic infections, structurally similar to trimethoprim.
Methotrexate: A chemotherapeutic agent that also inhibits DHFR but is used primarily in cancer treatment.
Uniqueness
This compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound. Its role in environmental degradation of antibiotics also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H16N4O6S |
|---|---|
Poids moléculaire |
356.36 g/mol |
Nom IUPAC |
[5-[(2,4-diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H16N4O6S/c1-21-9-4-7(3-8-6-16-13(15)17-12(8)14)5-10(11(9)22-2)23-24(18,19)20/h4-6H,3H2,1-2H3,(H,18,19,20)(H4,14,15,16,17) |
Clé InChI |
VGGZAVHUTMHRDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OS(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


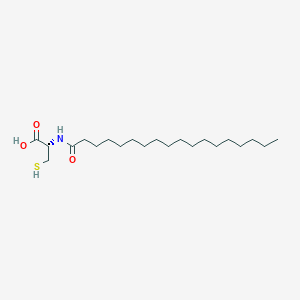
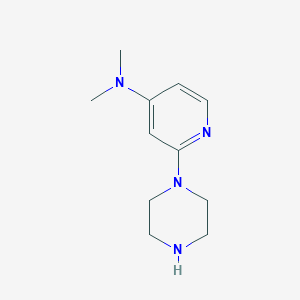
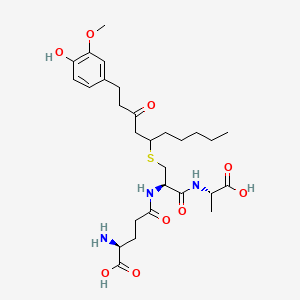
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)


![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
